4-(4-Carboxaldehydebenzyl)thiomorpholine
Description
4-(4-Carboxaldehydebenzyl)thiomorpholine is a thiomorpholine derivative featuring a benzyl group substituted with a carboxaldehyde moiety at the para position. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its enhanced lipophilicity compared to morpholine (where sulfur replaces oxygen). The carboxaldehyde group introduces reactivity for further functionalization, such as Schiff base formation or nucleophilic additions, making this compound a valuable intermediate in drug discovery.
Properties
IUPAC Name |
4-(thiomorpholin-4-ylmethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZABBVLYJFXWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxaldehydebenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-carboxaldehydebenzyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Carboxaldehydebenzyl)thiomorpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiomorpholines or benzyl derivatives.
Scientific Research Applications
4-(4-Carboxaldehydebenzyl)thiomorpholine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Carboxaldehydebenzyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Crystallographic Differences
4-(4-Nitrophenyl)thiomorpholine vs. Morpholine Analogue
The crystal structure of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with the nitrophenyl group in a quasi-axial position, forming centrosymmetric dimers via C–H···O hydrogen bonds (2.43–2.48 Å) and π-π stacking (3.29 Å interplanar distance). In contrast, its morpholine counterpart positions the nitrophenyl group quasi-equatorially, highlighting sulfur’s steric and electronic influence. The sulfur atom reduces the C–S–C bond angle (~99.5°) compared to oxygen in morpholine (~109.5°), altering ring geometry and intermolecular interactions .
Table 1: Structural Parameters of Thiomorpholine and Morpholine Derivatives
| Parameter | 4-(4-Nitrophenyl)thiomorpholine | 4-(4-Nitrophenyl)morpholine |
|---|---|---|
| Nitrophenyl Orientation | Quasi-axial | Quasi-equatorial |
| C–X–C Bond Angle (X=S/O) | 99.5° (S) | 109.5° (O) |
| Hydrogen Bond Length | 2.43–2.48 Å (C–H···O) | Not observed |
| π-π Stacking Distance | 3.29 Å | 3.45 Å |
| Packing Index | 74.4% | 70.1% |
Data sourced from X-ray crystallography and DFT calculations .
Substituent Effects
- 4-(4-Carboxaldehydebenzyl)thiomorpholine : The aldehyde group increases polarity and reactivity, enabling conjugation with amines or hydrazines. This contrasts with 4-(4-Nitrophenyl)thiomorpholine , where the nitro group enhances electron-withdrawing effects, influencing redox properties and metabolic stability .
Physicochemical and Metabolic Properties
- Lipophilicity : Thiomorpholine derivatives exhibit higher logP values than morpholine analogues due to sulfur’s polarizability. For example, 4-(4-Nitrophenyl)thiomorpholine has a calculated logP of 2.1 vs. 1.5 for its morpholine counterpart .
- Metabolic Stability : Sulfur in thiomorpholine serves as a "soft spot" for oxidation, forming sulfoxides (e.g., 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide ) or sulfones, which can alter pharmacokinetics .
Table 2: Key Physicochemical Properties
| Compound | logP | Melting Point (°C) | Solubility (Organic Solvents) |
|---|---|---|---|
| 4-(4-Nitrophenyl)thiomorpholine | 2.1 | 140–142 | High in chloroform, ethyl acetate |
| This compound* | ~1.8 | N/A | Moderate (polar aprotic solvents) |
| 4-(4-Chlorobenzyl)thiomorpholine | 2.5 | N/A | High in DCM, THF |
Estimated based on structural analogs .
Biological Activity
4-(4-Carboxaldehydebenzyl)thiomorpholine is a synthetic compound that belongs to the thiomorpholine class, characterized by its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible therapeutic applications, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C11H13NOS
- Molecular Weight : 219.29 g/mol
- Structural Features : The compound contains a thiomorpholine ring, a benzyl group, and an aldehyde functional group, which may contribute to its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspases |
| HepG2 | 12.8 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies involving neuronal cell cultures indicate that it can protect against oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Activity
Preliminary evaluations have also highlighted the antimicrobial properties of this compound. It has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Activity in Mice
A recent study investigated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis within tumor tissues, supporting the in vitro findings.
Case Study 2: Neuroprotection in Rat Models
In another study, rat models subjected to induced oxidative stress were treated with the compound. Behavioral assessments indicated improved cognitive function, while biochemical analyses showed reduced levels of oxidative markers in brain tissues.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS), thereby reducing oxidative stress.
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cancer progression and microbial growth.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In vivo Studies : Comprehensive studies in animal models to evaluate pharmacokinetics and long-term safety.
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
